1-Benzhydryl-4-phenylpiperidin-4-ol is a chemical compound with the molecular formula and a molecular weight of 373.47 g/mol. This compound is classified under piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
1-Benzhydryl-4-phenylpiperidin-4-ol is categorized as a piperidine derivative, specifically featuring a benzhydryl group and a phenyl group attached to the piperidine ring. This classification places it among compounds that exhibit significant interest in medicinal chemistry due to their potential therapeutic effects.
The synthesis of 1-benzhydryl-4-phenylpiperidin-4-ol can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Industrial methods may scale these processes for larger production volumes while maintaining quality standards.
1-Benzhydryl-4-phenylpiperidin-4-ol features a piperidine ring with two substituents: a benzhydryl group at one nitrogen and a phenyl group at the fourth carbon. The structure can be represented as follows:
The compound's structural data includes:
1-Benzhydryl-4-phenylpiperidin-4-ol can engage in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-benzhydryl-4-phenylpiperidin-4-ol primarily involves its interaction with biological targets such as receptors or enzymes. The specific pathways may vary depending on the target but generally involve modulation of neurotransmitter systems or enzyme inhibition.
Research indicates that compounds within this class may exhibit effects on central nervous system activity, potentially influencing mood, cognition, or pain perception .
1-Benzhydryl-4-phenylpiperidin-4-ol typically presents as a solid at room temperature with properties that may include:
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions (e.g., high temperatures or in the presence of strong acids/bases).
1-Benzhydryl-4-phenylpiperidin-4-ol has several applications:
The core piperidine scaffold of 1-benzhydryl-4-phenylpiperidin-4-ol is efficiently constructed via a Michael-type addition reaction between 4-vinylpyridine and benzhydrol. This method employs sodium methoxide as a base catalyst in anhydrous methanol or acetonitrile solvents. The reaction proceeds through nucleophilic attack of benzhydrol’s oxygen on the electron-deficient vinyl group of 4-vinylpyridine, forming a C–O bond adjacent to the pyridine nitrogen. Optimization studies reveal that excess benzhydrol (4 equivalents) is necessary to drive the reaction toward completion, though this increases formation of the side product dibenzhydryl ether through self-condensation. Even with stoichiometric adjustments, yields plateau at 40–50% due to competing dimerization pathways [3].
Solvent selection critically influences reaction kinetics:
Table 1: Optimization of Michael-Type Addition Parameters
Variable | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Solvent | Methanol | Acetonitrile | Acetonitrile |
Benzhydrol Equivalents | 2 eq | 4 eq | 4 eq |
Temperature (°C) | 25 | 60 | 45–50 |
Yield (%) | 32 | 48 | 50–52* |
After chromatographic purification [3]
Stereoselective introduction of the C4-hydroxy group remains challenging due to the quaternary carbon stereocenter bearing both phenyl and hydroxyl moieties. Current approaches rely on non-selective nucleophilic addition to 1-benzhydryl-4-phenylpiperidin-4-one intermediates, yielding racemic 1-benzhydryl-4-phenylpiperidin-4-ol. The ketone precursor undergoes Grignard addition with phenylmagnesium bromide, but this process exhibits negligible stereoselectivity (50:50 d/l ratio) .
Post-synthesis resolution strategies include:
Table 2: Stereochemical Outcomes of Hydroxylation Methods
Method | Stereoselectivity (d:l) | Maximum Yield (%) | Limitations |
---|---|---|---|
Grignard addition | 1:1 | 90 | Racemic product |
Chiral chromatography | >98:2 | 30 | Low throughput, high cost |
Enzymatic resolution | 95:5 | 42 | Substrate specificity issues |
The hydroxyl group’s spatial orientation significantly influences pharmacological activity, with the (3R,4R)-isomer demonstrating 20-fold higher dopamine transporter affinity than its enantiomer in analogous piperidines [3].
Installation of the benzhydryl moiety employs two principal methodologies:
Epoxide Ring-Opening RouteOptically active epoxides (e.g., (R)-styrene oxide) undergo regioselective aminolysis with 4-phenylpiperidin-4-ol derivatives in refluxing ethanol. This method yields N-(2-hydroxy-2-phenylethyl) intermediates that are subsequently deoxygenated via palladium-catalyzed hydrogenation. Critical parameters include:
Reductive Amination ApproachBenzhydrol condenses with 4-phenylpiperidin-4-ol under hydrogenation conditions (5% Pd/C, 45°C, 0.1 MPa H₂) in aqueous methanol. This one-pot method achieves 85–90% conversion but requires precise pH control (pH 5–6) to suppress competing O-alkylation. The reaction exhibits second-order kinetics with an activation energy of 65 kJ/mol. Post-reaction filtration through Celite followed by oxalate salt crystallization delivers pharmaceutical-grade material (>99% purity) [1] [6].
Advanced catalytic systems address limitations in traditional synthesis:
Palladium on Carbon (Pd/C) Hydrogenation
Lewis Acid CatalysisBismuth(III) triflate (10 mol%) accelerates Michael additions by activating benzhydrol through oxygen coordination. This reduces reaction temperatures to 35°C while improving yields to 68% through:
Table 3: Catalytic System Performance Comparison
Catalyst | Loading | Reaction | Yield Increase | Byproduct Reduction |
---|---|---|---|---|
5% Pd/C | 10 wt% | Hydrogenation | +40% vs. PtO₂ | Desorption byproducts -80% |
Bi(OTf)₃ | 10 mol% | Michael addition | +28% vs. NaOMe | Dibenzhydryl ether -90% |
Cu(OTf)₂/Zinc dust | 5 mol%/2 eq | Reductive amination | +22% vs. NaBH₃CN | N-alkylated impurities -75% |
Final compound isolation employs differential solubility and crystallization techniques:
Chromatography-Free Purification
Byproduct Characterization and Removal
Final purity verification uses reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with UV detection at 254 nm, consistently achieving ≥99.0% purity for pharmaceutical applications [1] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0